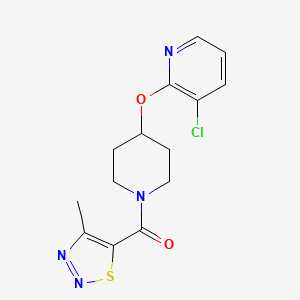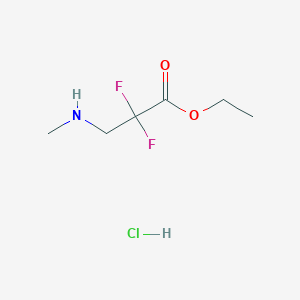![molecular formula C15H17N5O2 B2953304 1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione CAS No. 81014-01-9](/img/structure/B2953304.png)
1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione has been studied using X-ray crystal structure and Fourier Transform infrared (FTIR) spectroscopy . The study reported the preparation of three complexes based on 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which were found to be co-crystals .Scientific Research Applications
Interaction Patterns in Methylxanthines
Research into the interaction patterns of pharmaceutically relevant polymorphs of methylxanthines, including 1,3-dimethylxanthine, has revealed significant insights into their therapeutic potential. A combined experimental and computational study highlighted the topology of interaction patterns within these compounds, contributing to their multifaceted therapeutic applications. The study used (1)H-(14)N NMR-NQR double resonance and DFT/GGA/BLYP/DPD level calculations to investigate the solid-state properties of these compounds, including caffeine and its metabolites theophylline and theobromine. This research underlines the importance of understanding intermolecular interactions, such as hydrogen bonds and π···π stacking, in predicting the biological activity and pharmaceutical relevance of these compounds (Latosinska et al., 2014).
Coordination Sphere in Metal Complexes
A study exploring the interaction of purine derivatives with divalent cations in aqueous media demonstrated the formation of solid complexes, revealing insights into the coordination sphere around these compounds. The research detailed the crystal structure of these complexes, highlighting the network of hydrogen bonds that define their structural integrity. This work contributes to our understanding of how these purine derivatives interact with metal ions, offering potential pathways for designing new materials or drugs based on these interactions (Maldonado et al., 2009).
Antioxidant and DNA Cleavage Activities
The synthesis of coumarin-purine hybrids and their evaluation for antioxidant activity and DNA cleavage capabilities represent another area of research application. These 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione derivatives showed promising antioxidant properties, with potential implications for therapeutic applications. The research incorporated microwave-assisted synthesis, in vitro evaluations, and theoretical DFT calculations to assess the compounds' effectiveness (Mangasuli et al., 2019).
properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-4-6-10(7-5-9)16-8-11-17-12-13(18-11)19(2)15(22)20(3)14(12)21/h4-7,16H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLZBFQWCKPRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


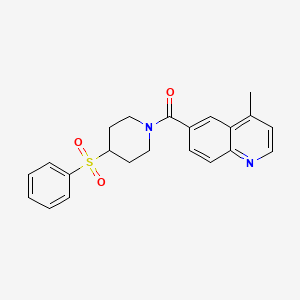
![2-fluoro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2953226.png)
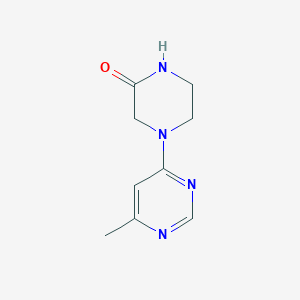
![3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid](/img/structure/B2953230.png)

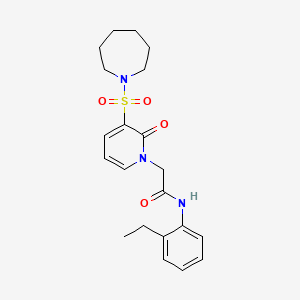
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2953234.png)
![1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2953235.png)
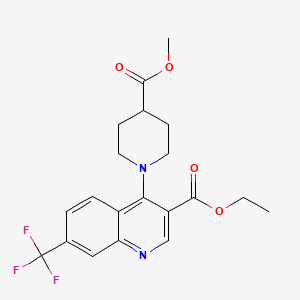

![5-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2953241.png)
